molecular formula C8H9ClO B2747888 (5-Chloro-2-methylphenyl)methanol CAS No. 58966-29-3

(5-Chloro-2-methylphenyl)methanol

Cat. No.: B2747888
CAS No.: 58966-29-3
M. Wt: 156.61
InChI Key: CLISNAPODOSINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9ClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: (5-Chloro-2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (5-chloro-2-methylphenyl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of (5-chloro-2-methylphenyl)methanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: (5-Chloro-2-methylphenyl)methanone

    Reduction: (5-Chloro-2-methylphenyl)methane

    Substitution: (5-Chloro-2-methylphenyl)methyl chloride

Mechanism of Action

The mechanism of action of (5-Chloro-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

    (5-Chloro-2-methylphenyl)methanone: An oxidized form of (5-Chloro-2-methylphenyl)methanol.

    (5-Chloro-2-methylphenyl)methyl chloride: A chlorinated derivative obtained through substitution reactions.

    (5-Chloro-2-methylphenyl)methane: A reduced form of the compound.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

(5-chloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLISNAPODOSINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.